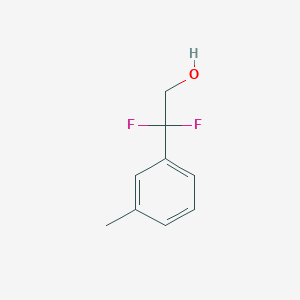![molecular formula C16H22BrClN2O3 B8781755 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide CAS No. 82935-27-1](/img/structure/B8781755.png)
3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide
概要
説明
3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is a complex organic compound that features a pyrrolidine ring substituted with a benzamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzamido Intermediate: The starting material, 3-bromo-5-chloro-2,6-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1-ethylpyrrolidine to form the benzamido intermediate.
Amidation Reaction: The benzamido intermediate undergoes an amidation reaction with formaldehyde to introduce the methylene bridge, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反応の分析
Types of Reactions
3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine and chlorine atoms in the benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study its interactions with enzymes and receptors.
作用機序
The mechanism of action of 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-methylpyrrolidine
- 2-((3-Bromo-5-chloro-2,6-dimethoxybenzamido)methyl)-1-propylpyrrolidine
Uniqueness
3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy groups, provides a distinct electronic environment that can affect its interactions with other molecules.
特性
CAS番号 |
82935-27-1 |
|---|---|
分子式 |
C16H22BrClN2O3 |
分子量 |
405.7 g/mol |
IUPAC名 |
3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H22BrClN2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21) |
InChIキー |
MWGNFOKKFFBHLD-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Cl)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
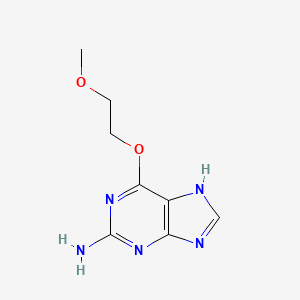
![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)
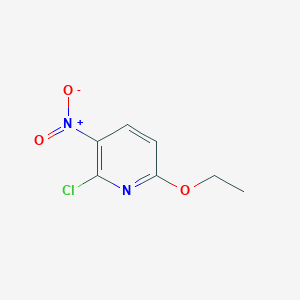
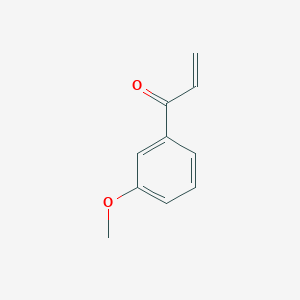
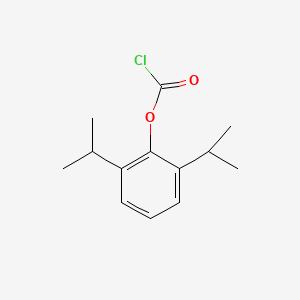
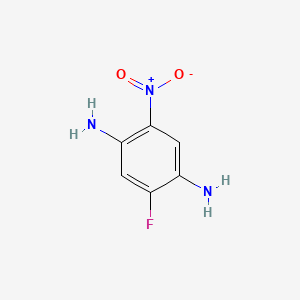
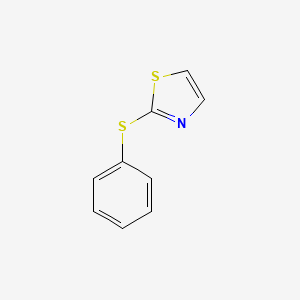
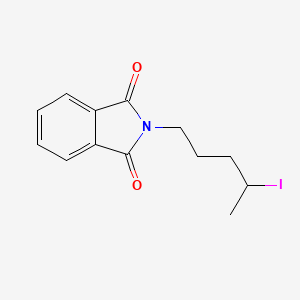
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
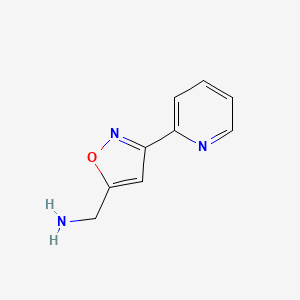
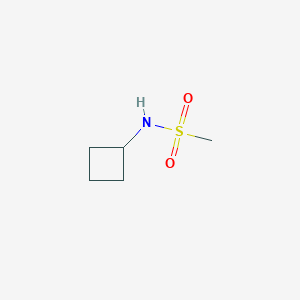
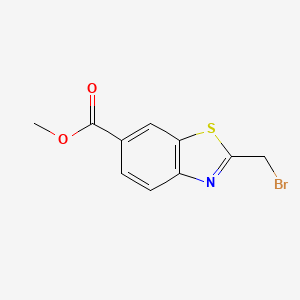
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
